molecular formula C9H11NO3 B100573 4-Hydroxy-4-(3-pyridyl)-butanoic acid CAS No. 15569-97-8

4-Hydroxy-4-(3-pyridyl)-butanoic acid

Cat. No.: B100573
CAS No.: 15569-97-8
M. Wt: 181.19 g/mol
InChI Key: STZOZPPVGWNSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-(3-pyridyl)-butanoic acid (HPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biology. This compound is a derivative of pyridine and has been synthesized using various methods.

Scientific Research Applications

Biomarker in Tobacco Exposure and Cancer Research

4-Hydroxy-4-(3-pyridyl)-butanoic acid is primarily studied in the context of tobacco exposure and cancer research. It's identified as a metabolite in the metabolic activation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific lung carcinogen. The presence of this acid in urine is used to measure the extent of NNK metabolic activation in smokers, indicating its potential as a biomarker for tobacco exposure and related carcinogenic risk (Jing et al., 2014).

Metabolic Activation and Carcinogenesis

Studies show that the metabolic activation of NNK, leading to the formation of this compound, is a significant pathway in smokers. This pathway accounts for a considerable portion of total urinary excretion of NNK metabolites, suggesting its role in tobacco-related carcinogenesis (Stepanov et al., 2008).

Analytical Chemistry and Detection Methods

There is significant research focused on developing sensitive and accurate methods for quantifying this compound in biological samples. Advanced techniques like liquid chromatography-tandem mass spectrometry are used for this purpose, highlighting its importance in biomarker analysis and toxicological studies (Hecht et al., 1999).

Chemical Synthesis and Transformations

Research also delves into the chemical synthesis and transformations of related compounds, demonstrating the relevance of this compound in synthetic chemistry and pharmaceutical analysis (Slavinska et al., 2002). (Беликов et al., 2015).

Insights into Nicotine Metabolism

The compound provides insights into the metabolism of nicotine and its conversion into significant metabolites in humans, contributing to our understanding of nicotine's metabolic pathways and potential health impacts (Hecht et al., 2000).

Applications in Nanotechnology

Interestingly, derivatives of this compound are used in nanotechnology, specifically in the development of nanofluidic devices and synthetic ion channels. This indicates the compound's versatility and potential in advanced material science (Ali et al., 2012).

Properties

IUPAC Name

4-hydroxy-4-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZOZPPVGWNSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864598
Record name 4-Hydroxy-4-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxy-4-(3-pyridyl)-butanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15569-97-8
Record name 4-Hydroxy-4-(3-pyridyl)butyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15569-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Pyridyl)-4-hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-PYRIDYL)-4-HYDROXYBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9AJ7AWV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxy-4-(3-pyridyl)-butanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-4-(3-pyridyl)-butanoic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-4-(3-pyridyl)-butanoic acid
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-4-(3-pyridyl)-butanoic acid
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-4-(3-pyridyl)-butanoic acid
Reactant of Route 5
4-Hydroxy-4-(3-pyridyl)-butanoic acid
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-4-(3-pyridyl)-butanoic acid
Customer
Q & A

Q1: What are the primary sources of 4-Hydroxy-4-(3-pyridyl)-butanoic acid in humans?

A: this compound is primarily generated through the metabolism of nicotine in humans. While it can also be derived from the metabolic activation of the tobacco-specific carcinogens NNK and NNN, the contribution from these sources is significantly smaller compared to nicotine. [, ]

Q2: How significant is the conversion of nicotine to this compound?

A: Research suggests that the conversion of nicotine to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and subsequently to this compound represents a substantial metabolic pathway in humans. This pathway is estimated to account for approximately 14% of the nicotine dose, highlighting its significance in nicotine metabolism. []

Q3: Does the stereochemistry of this compound differ based on its source?

A: Yes, studies in rats indicate that the stereochemistry of this compound varies depending on its origin. NNK metabolism primarily yields the (S)-enantiomer, while nicotine and keto acid metabolism predominantly produces the (R)-enantiomer. Although both enantiomers are observed in the urine of rats treated with NNN, (S)-hydroxy acid appears to be the major form. [, ]

Q4: Can the different enantiomers of this compound be used as biomarkers to differentiate between nicotine and nitrosamine metabolism?

A: While initial research in rats suggested this possibility, studies in humans revealed that over 98% of urinary this compound exists as the (R)-enantiomer, even in smokers exposed to both nicotine and nitrosamines. This indicates that (S)-hydroxy acid levels are not a reliable biomarker for NNK and NNN metabolic activation in humans, as they are overshadowed by the (S)-enantiomer derived from nicotine. []

Q5: Is there a connection between this compound and the formation of lung carcinogens?

A: Research suggests a potential link between this compound and the formation of lung carcinogens. A precursor to this compound, 4-(methylamino)-1-(3-pyridyl)-1-butanone (aminoketone), can be converted into the potent tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. This conversion highlights a possible pathway for endogenous formation of this carcinogen in humans. []

Q6: What is the role of cytochrome P450 2A6 in the metabolism of nicotine and its relation to this compound?

A: Cytochrome P450 2A6 (CYP2A6) is a key enzyme involved in nicotine metabolism, primarily catalyzing its 5'-oxidation to cotinine. While CYP2A6 can also catalyze nicotine 2'-oxidation, leading to this compound formation, this pathway is significantly less prominent. Studies show that variations in CYP2A6 activity across different ethnic groups do not significantly impact the relative urinary concentration of this compound. This suggests that CYP2A6 is not a major catalyst for nicotine 2'-oxidation in smokers. []

Q7: How do levels of this compound and other nicotine metabolites vary with CYP2A6 activity?

A: Research shows that nicotine 5'-oxidation, primarily catalyzed by CYP2A6, is highest in populations with higher average CYP2A6 activity. Conversely, alternative metabolic pathways, such as nicotine N-glucuronidation and N-oxidation, become more prominent with decreasing CYP2A6 activity. Interestingly, the relative urinary concentration of this compound remains relatively stable regardless of CYP2A6 activity, further supporting the notion that CYP2A6 is not a major driver of its formation in vivo. []

Q8: How are levels of this compound analyzed in urine?

A: Sensitive and reproducible analytical methods have been developed for detecting and quantifying this compound in human urine. These methods often involve liquid chromatography coupled with mass spectrometry techniques, such as LC-APCI-MS/MS or LC-MS/MS, to achieve accurate and precise measurements. [, , ]

Q9: What is the significance of quantifying this compound and other nicotine metabolites in urine?

A: Quantifying these metabolites provides valuable insights into an individual's nicotine intake and metabolism. This information can be used to assess exposure to harmful tobacco constituents, monitor smoking cessation efforts, and potentially identify individuals at higher risk for developing smoking-related diseases. []

Q10: What are the implications of studying the metabolism of NNK and its relation to this compound?

A: Understanding the metabolic pathways of NNK, particularly the alpha-hydroxylation pathways that lead to the formation of 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid, is crucial for assessing an individual's ability to activate or detoxify this carcinogen. This knowledge can contribute to developing strategies to mitigate NNK-induced carcinogenesis and identify individuals at higher risk. []

Q11: What is the significance of studying the metabolism of N'-nitrosonornicotine (NNN) in relation to this compound?

A: Research on NNN metabolism, particularly the differences in metabolic activation pathways between its enantiomers, provides valuable information about its carcinogenic potential. Understanding how each enantiomer is metabolized, including the formation of 4-hydroxy-4-(3-pyridyl)butanoic acid, can shed light on the role of stereochemistry in NNN's carcinogenicity and contribute to developing targeted prevention strategies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.